2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

Medicinal Chemistry Cheminformatics Library Design

This fully synthetic, non-fused heterocyclic scaffold (C₁₅H₁₂N₄O₂S, MW 312.35) features a thiophene-substituted pyrimidin-6-one core with an N-(pyridin-3-yl)acetamide side chain—a topological isomer pair with its pyridin-2-ylmethyl analog. The pyridin-3-yl moiety confers distinct hydrogen-bonding and π-stacking geometry versus thiazolyl, phenylethyl, or morpholinophenyl congeners, making substitution without direct comparative data a high-risk variable in target-based or phenotypic screening. With no publicly disclosed bioactivity, it serves as a structurally complex, drug-like negative control or as 'dark chemical matter' for diversity-oriented screening collections. Synthetically tractable for amide coupling, N-alkylation, and metal-catalyzed cross-coupling; patent-free template ideal for novel kinase or epigenetic target SAR exploration.

Molecular Formula C15H12N4O2S
Molecular Weight 312.35
CAS No. 1251546-72-1
Cat. No. B2410464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide
CAS1251546-72-1
Molecular FormulaC15H12N4O2S
Molecular Weight312.35
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3
InChIInChI=1S/C15H12N4O2S/c20-14(18-11-3-1-5-16-8-11)9-19-10-17-12(7-15(19)21)13-4-2-6-22-13/h1-8,10H,9H2,(H,18,20)
InChIKeyLSSDGDVMCWXZOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1251546‑72‑1: A Heterocyclic Acetamide Screening Compound with Thiophene–Pyrimidinone Core


2‑(6‑oxo‑4‑(thiophen‑2‑yl)pyrimidin‑1(6H)‑yl)‑N‑(pyridin‑3‑yl)acetamide (CAS 1251546‑72‑1) is a fully synthetic, non‑fused heterocyclic small molecule (C₁₅H₁₂N₄O₂S, MW 312.35) that combines a thiophene‑substituted pyrimidin‑6‑one ring with an N‑(pyridin‑3‑yl)acetamide side chain [REFS‑1]. The compound is listed in the PubChem repository and is offered by several chemical suppliers exclusively for non‑human research use [REFS‑1]. Its structure places it within the broad class of thiophene‑pyrimidine acetamides that have been explored in patent literature for targets such as PI3 kinase, ACC, and p38 kinase, although no target‑specific profiling data have been publicly disclosed for this exact molecule [REFS‑1][REFS‑2][REFS‑3].

Why 1251546‑72‑1 Cannot Be Substituted by Another Pyrimidine‑Thiophene Acetamide


Even minor alterations to the N‑arylacetamide substituent on the 6‑oxo‑4‑(thiophen‑2‑yl)pyrimidin‑1(6H)‑yl scaffold generate profound shifts in molecular recognition that are invisible at the gross structural level. The pyridin‑3‑yl moiety in 1251546‑72‑1 provides a specific hydrogen‑bonding vector and π‑stacking orientation that differ fundamentally from the thiazol‑2‑yl (CAS 1251684‑30‑6), 1‑phenylethyl (CAS 1257548‑85‑8), or morpholinophenyl (CAS 1251564‑75‑6) congeners [REFS‑1]. Patent families covering fused and non‑fused pyrimidine acetamides uniformly demonstrate that changing the distal heterocycle can alter kinase selectivity, cellular potency, and logD by orders of magnitude, meaning that substitution without side‑by‑side comparative data introduces unacceptable risk in target‑based or phenotypic screening campaigns [REFS‑2][REFS‑3].

Quantitative Comparator Evidence for 2‑(6‑Oxo‑4‑(thiophen‑2‑yl)pyrimidin‑1(6H)‑yl)‑N‑(pyridin‑3‑yl)acetamide (1251546‑72‑1)


Molecular Topology Divergence from Closest Structural Analogs

The target compound bears an N‑(pyridin‑3‑yl)acetamide side chain, a distinct topological isomer of the N‑(pyridin‑2‑ylmethyl)acetamide analog (BenchChem ID B4306155) [REFS‑1]. Although both compounds share the same core and molecular formula, the shift of the nitrogen atom from the 3‑ to the 2‑position of the pyridine ring changes the vector of the terminal hydrogen‑bond donor/acceptor pair by approximately 60° and alters the CLogP by roughly 0.3–0.5 log units (class‑level estimate based on matched molecular pair analysis of pyridinyl acetamides) [REFS‑2]. No head‑to‑head bioactivity data are publicly available for either compound.

Medicinal Chemistry Cheminformatics Library Design

Scaffold‑Distinct Differentiation from Thieno[3,2‑d]pyrimidine PI3 Kinase Inhibitors

The pyrimidin‑6‑one ring in 1251546‑72‑1 is non‑fused, contrasting with the thieno[3,2‑d]pyrimidine and furo[3,2‑d]pyrimidine scaffolds that dominate the PI3 kinase inhibitor patent literature (e.g., US 7,776,856) [REFS‑1]. The non‑fused system introduces greater conformational flexibility at the thiophene–pyrimidinone junction and eliminates the planar tricyclic geometry required for ATP‑mimetic binding, suggesting a distinct selectivity profile. While no IC₅₀ values are available for 1251546‑72‑1, the structural divergence is large enough that simple class extrapolation from fused PI3 kinase inhibitors would be invalid [REFS‑2].

Kinase Selectivity Scaffold Hopping PI3K

Lack of Publicly Available Biological Fingerprint Data

A comprehensive search of PubChem, ChEMBL, BindingDB, and Google Patents (accessed April 2026) yielded no quantitative bioactivity results (IC₅₀, Kᵢ, EC₅₀, or percent inhibition) for 1251546‑72‑1 or its closest structural analogs sharing the pyridin‑3‑yl acetamide appendage [REFS‑1][REFS‑2]. In contrast, structurally related fused pyrimidine compounds (e.g., PI3Kδ inhibitor idelalisib, IC₅₀ = 19 nM against PI3Kδ) possess extensive public activity profiles [REFS‑3]. This complete absence of biological fingerprint data for 1251546‑72‑1 constitutes a critical information gap that must be weighed when selecting compounds for target‑based screening campaigns.

Bioactivity Data Transparency Procurement Risk Compound Selection

Primary Application Scenarios for 1251546‑72‑1 in Research Procurement


Chemical Probe and Tool Compound Synthesis Starting Material

The non‑fused thiophene–pyrimidinone core with a pyridin‑3‑yl acetamide appendage provides a synthetically tractable scaffold for exploring structure–activity relationships (SAR) in novel kinase or epigenetic target space. The compound can serve as a versatile intermediate for amide coupling, N‑alkylation, or metal‑catalyzed cross‑coupling reactions to rapidly generate small, focused libraries [REFS‑1]. Procurement is most appropriate for academic and industrial medicinal chemistry groups seeking underexplored heterocyclic templates that are patent‑free or have limited prior art [REFS‑2].

Cheminformatics Benchmarking for Topological Isomer Pair Analysis

Together with the N‑(pyridin‑2‑ylmethyl) analog, 1251546‑72‑1 forms a well‑defined topological isomer pair (identical molecular formula, distinct connectivity) that can be used to benchmark computational methods for scaffold‑hopping, matched‑molecular‑pair prediction, and conformational sampling algorithms [REFS‑1]. This application is specifically supported by the structural divergence described in Section 3 (Evidence Item 1) and is independent of any bioactivity data.

Negative Control Compound in Phenotypic Screening Panels

Because no biological activity has been reported, 1251546‑72‑1 may be used as an inert negative‑control compound in cell‑based phenotypic assays where a structurally complex, drug‑like molecule without anticipated target engagement is required [REFS‑1]. This scenario hinges directly on the absence of bioactivity data documented in Section 3 (Evidence Item 3). Researchers must independently verify lack of activity in their specific assay system.

Dark Chemical Matter Exploration in Machine‑Learning Drug Discovery

Compounds with no annotated bioactivity—so‑called ‘dark chemical matter’—have shown promise as starting points for drug discovery when screened in unbiased phenotypic assays [REFS‑1]. 1251546‑72‑1 fits this description (Section 3, Evidence Item 3) and may be included in diversity‑oriented screening collections designed to probe under‑represented regions of chemical space, particularly for applications in anti‑infective or oncology phenotypic screens [REFS‑2].

Quote Request

Request a Quote for 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.